Cas no 36476-88-7 ((1-benzhydrylazetidin-3-yl)methanamine)

(1-Benzhydrylazetidin-3-yl)methanamine is a versatile azetidine-derived amine compound characterized by its benzhydryl substitution at the 1-position and an aminomethyl group at the 3-position of the azetidine ring. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The rigid azetidine scaffold enhances metabolic stability, while the benzhydryl group provides lipophilicity, facilitating membrane permeability. The primary amine functionality allows for further derivatization, enabling the incorporation of this moiety into more complex molecules. Its balanced reactivity and stability make it suitable for applications in drug discovery, particularly in the development of CNS-targeting agents and enzyme inhibitors.
(1-benzhydrylazetidin-3-yl)methanamine structure
36476-88-7 structure
Product Name:(1-benzhydrylazetidin-3-yl)methanamine
CAS No:36476-88-7
MF:C17H20N2
MW:252.354104042053
MDL:MFCD03093388
CID:303835
PubChem ID:10037874
Update Time:2025-10-29

(1-benzhydrylazetidin-3-yl)methanamine Chemical and Physical Properties

Names and Identifiers

    • 3-Aminomethyl-1-benzhydrylazetidine
    • (1-BENZHYDRYLAZETIDIN-3-YL) METHANAMINE
    • 1-benzhydryl-3-amino methyl azetidine
    • 1-Benzhydrylazetidine-3-methanamine
    • 1-Diphenylmethyl-3-(aminomethyl)azetidine
    • 3-AMINOMETHYL-1-DIPHENYLMETHYLAZETIDINE
    • 3-Azetidinemethanamine,1-(diphenylmethyl)-
    • C-(1-benzhydryl-azetidin-3-yl)-methylamine
    • 3-Aminomethyl-1-diphenylmethylazetidinemethylamine
    • (1-benzhydrylazetidin-3-yl)methanamine
    • 1-BENZHYDRYL-3-AMINOMETHYL-AZETIDINE
    • [1-(diphenylmethyl)azetidin-3-yl]methanamine
    • 1-Benzhydryl-3-aminomethylazetidine
    • PubChem10154
    • KISVATOISQDZJU-UHFFFAOYSA-N
    • HT785
    • AB2635
    • 36476-88-7
    • DTXSID70434590
    • 3-aminomethyl-1-diphenylmethyl-azetidine
    • 3-aminomethyl-1-benzhydryl azetidine
    • CS-0053028
    • (1-Benzhydrylazetidin-3-yl)methylamine
    • AM20040288
    • (1-diphenylmethylazetidin-3-ylmethyl)-amine
    • 3-(aminomethyl)-1-(1,1-diphenylmethyl)azetidine
    • PB24784
    • SCHEMBL84788
    • 1-[1-(Diphenylmethyl)azetidin-3-yl]methanamine
    • 3-(Aminomethyl)-1-benzhydrylazetidine
    • MFCD03093388
    • SY027056
    • 1-(diphenylmethyl)-3-azetidinemethanamine
    • (1-diphenylmethyl-azetidin-3-ylmethyl)-amine
    • (1-benzhydryl-3-azetanyl)methanamine
    • FT-0770161
    • SS-3680
    • AKOS005258646
    • A823263
    • J-504214
    • DB-013204
    • MDL: MFCD03093388
    • Inchi: 1S/C17H20N2/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13,18H2
    • InChI Key: KISVATOISQDZJU-UHFFFAOYSA-N
    • SMILES: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)CC(CN)C1

Computed Properties

  • Exact Mass: 252.16300
  • Monoisotopic Mass: 252.162648646g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3
  • XLogP3: 2.5

Experimental Properties

  • Density: 1.102
  • Boiling Point: 359 ºC
  • Flash Point: 158 ºC
  • Refractive Index: 1.608
  • PSA: 29.26000
  • LogP: 3.30470

(1-benzhydrylazetidin-3-yl)methanamine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(1-benzhydrylazetidin-3-yl)methanamine Suppliers

Amadis Chemical Company Limited
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(CAS:36476-88-7)(1-benzhydrylazetidin-3-yl)methanamine
Order Number:A823263
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:17
Price ($):462.0
Email:sales@amadischem.com

Additional information on (1-benzhydrylazetidin-3-yl)methanamine

Chemical Profile of (1-benzhydrylazetidin-3-yl)methanamine (CAS No. 36476-88-7)

(1-benzhydrylazetidin-3-yl)methanamine, identified by its CAS number 36476-88-7, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic amine features a benzhydryl substituent attached to an azetidine ring, making it a versatile scaffold for medicinal chemistry applications. The unique structural motif of this compound has garnered attention due to its potential in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.

The benzhydryl group, characterized by its aromaticity and rigidity, contributes to the compound's stability and interaction with biological targets. In recent years, there has been a surge in research focusing on benzhydryl derivatives as pharmacophores due to their demonstrated efficacy in various therapeutic areas. The azetidine ring, a five-membered saturated nitrogen-containing heterocycle, introduces conformational flexibility while maintaining a compact structure, which is advantageous for drug design.

Current advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of (1-benzhydrylazetidin-3-yl)methanamine with high precision. These studies have highlighted its potential as an inhibitor of enzymes involved in inflammatory responses and cancer progression. For instance, preliminary docking studies suggest that this compound may interact with the active sites of cyclooxygenase (COX) enzymes, thereby modulating prostaglandin synthesis—a key pathway in inflammation.

In the context of drug discovery, (1-benzhydrylazetidin-3-yl)methanamine has been explored as a lead compound for developing novel therapeutics. Its structural features make it amenable to derivatization, allowing chemists to fine-tune its pharmacological properties. Functional group modifications such as halogenation or alkylation can enhance its binding affinity or metabolic stability, making it a promising candidate for further development.

Recent publications have demonstrated the utility of this compound in preclinical models of neurological disorders. The benzhydryl moiety is known to exhibit neuroprotective effects by interacting with specific receptors in the central nervous system. Specifically, studies indicate that derivatives of (1-benzhydrylazetidin-3-yl)methanamine may attenuate oxidative stress and neuroinflammation, which are pivotal mechanisms in conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of (1-benzhydrylazetidin-3-yl)methanamine involves multi-step organic transformations, including cyclization reactions and nucleophilic substitutions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the benzhydryl azetidine core.

From a regulatory perspective, the compound's safety profile has been evaluated through rigorous toxicological studies. These assessments have focused on its acute toxicity, chronic exposure effects, and potential interactions with biological systems. Preliminary data suggest that (1-benzhydrylazetidin-3-yl)methanamine exhibits low toxicity at therapeutic doses, reinforcing its suitability for further clinical development.

The growing interest in heterocyclic compounds like (1-benzhydrylazetidin-3-yl)methanamine underscores their importance in modern drug discovery. As research continues to uncover new biological targets and mechanisms, compounds with this structural framework are likely to play a crucial role in developing next-generation therapeutics. Collaborative efforts between academic researchers and pharmaceutical industries are essential to translate these findings into tangible medical benefits.

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Amadis Chemical Company Limited
(CAS:36476-88-7)(1-benzhydrylazetidin-3-yl)methanamine
A823263
Purity:99%
Quantity:100g
Price ($):462.0
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